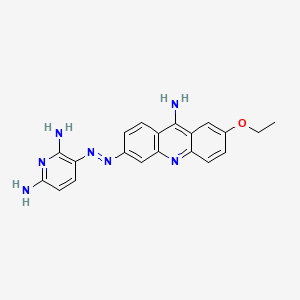
Mycmi-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycmi-6 is a novel low molecular weight MYC antagonist . It was designed to specifically target the MYC oncogene , which is frequently altered in cancer and plays a crucial role in tumor development and progression. Unlike traditional MYC inhibitors, Mycmi-6 acts by preventing MYC from interacting with its cognate partner MAX . This interaction disruption makes it a promising candidate for cancer therapy and a potential biomarker for the disease .
科学的研究の応用
Inhibition of MYC:MAX Interaction in Tumor Cells
MYCMI-6, identified for its ability to inhibit MYC:MAX interaction, is a key player in tumor development. It has been shown to exhibit strong selective inhibition of MYC:MAX interaction in cells and in vitro, effectively blocking MYC-driven transcription. This is critical because MYCMI-6 binds selectively to the MYC bHLHZip domain, indicating its potential for drug development in treating MYC-dependent tumors. It has demonstrated an ability to inhibit tumor cell growth in a MYC-dependent manner, sparing normal cells, which suggests its potential as a unique molecular tool for targeting MYC:MAX pharmacologically (Castell et al., 2018).
Treatment of Triple-Negative Breast Cancer (TNBC)
Research has explored the efficacy of MYCMI-6 in treating TNBC, a subtype of breast cancer lacking targeted therapies. This study found that TNBC cell lines were more sensitive to MYCMI-6 compared to non-TNBC lines, indicating its potential as a new treatment option. MYCMI-6 showed better performance in inhibiting cell proliferation and inducing apoptosis in multiple breast cancer cell lines compared to older MYC inhibitors. This suggests that targeting MYC activation with MYCMI-6 could be a viable approach for treating TNBC (Tang et al., 2019).
Efficacy in Breast Cancer Cell Lines
Another study focused on the efficacy of MYCMI-6 in breast cancer cell lines, particularly those with MYC gene amplification. MYCMI-6 was found to inhibit cell growth and induce apoptosis selectively in these lines. The study emphasized the potential of anti-MYC therapy, particularly in patients with the basal subtype of breast cancer, where MYC is frequently amplified (Alsultan et al., 2020).
作用機序
The primary mechanism of action for Mycmi-6 lies in its ability to disrupt the MYC-MAX interaction. By preventing MYC from binding to MAX, it inhibits MYC-driven transcription and downstream signaling pathways. This interference ultimately leads to decreased cell growth and induction of apoptosis in MYC-dependent cancers .
特性
IUPAC Name |
3-[(9-amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-2-28-12-4-6-15-14(10-12)19(22)13-5-3-11(9-17(13)24-15)26-27-16-7-8-18(21)25-20(16)23/h3-10H,2H2,1H3,(H2,22,24)(H4,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWGRUNKGVWOTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=C(N=C(C=C4)N)N)N=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mycmi-6 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

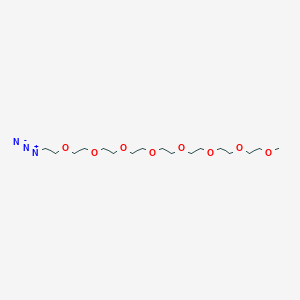
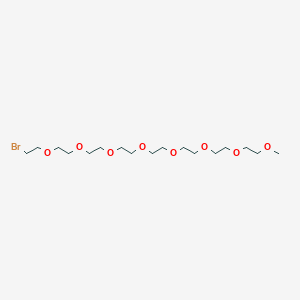
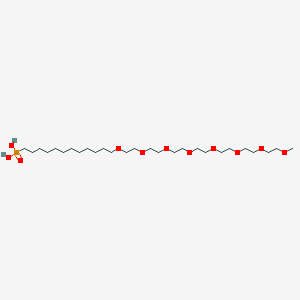

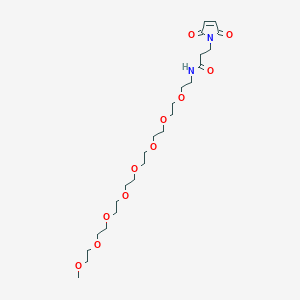

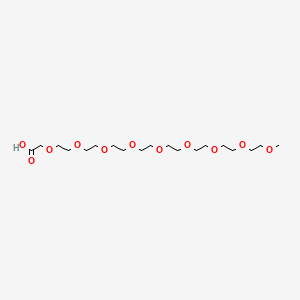
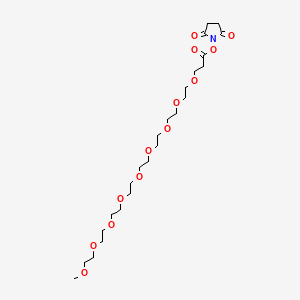



![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)
